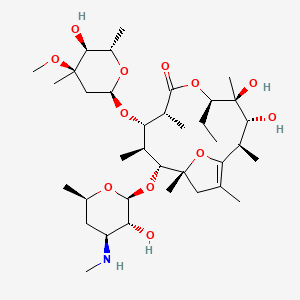![molecular formula C9H14O B1205077 6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-オン CAS No. 24903-95-5](/img/structure/B1205077.png)
6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-オン
概要
説明
6,6-Dimethylbicyclo[3.1.1]heptan-2-one, also known as (1R)-(+)-Nopinone, is a monoterpenoid compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound is characterized by its bicyclic structure, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
6,6-Dimethylbicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Mode of Action
The mode of action of 6,6-Dimethylbicyclo[31It is known that the compound undergoes transformations under certain conditions . The exact nature of these transformations and how they interact with the compound’s targets to bring about changes is a subject of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 6,6-Dimethylbicyclo[31It is known that the compound can be synthesized from ®- (+)-nopinone , but the downstream effects of this and other potential pathways remain to be elucidated.
準備方法
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[3.1.1]heptan-2-one can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or ozone . The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques further enhances the quality of the final product .
化学反応の分析
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Camphenilone: Another bicyclic monoterpenoid with a similar structure but different functional groups.
Norcamphor: A related compound with a similar bicyclic framework but lacking the dimethyl groups.
Verbenone: A monoterpenoid with a similar bicyclic structure but different functional groups.
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific combination of a bicyclic structure and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFDKWMYCUEKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=O)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865173 | |
| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24903-95-5, 38651-65-9 | |
| Record name | Nopinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24903-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024903955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nopinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC250997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nopinone?
A1: Nopinone has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol.
Q2: Is there any spectroscopic data available for nopinone?
A2: Yes, numerous studies have characterized nopinone using various spectroscopic techniques. For example, Fourier Transform Infrared Spectroscopy (FTIR) has been used to determine the complex refractive indices of nopinone aerosols []. Additionally, gas-phase rotational spectra of nopinone and its hydrates have been analyzed using Fourier Transform Microwave Spectroscopy [, ].
Q3: How is nopinone formed in the atmosphere?
A3: Nopinone is primarily formed through the atmospheric oxidation of β-pinene, mainly by ozone (O3) [, ]. This reaction proceeds via the Criegee mechanism, leading to the formation of nopinone alongside other oxidation products.
Q4: What is the atmospheric fate of nopinone?
A4: Nopinone can partition between the gas and particle phases in the atmosphere. Its partitioning coefficient, which describes this equilibrium, has been experimentally determined using techniques like the Aerosol Collection Module (ACM) coupled with Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) [].
Q5: How does temperature affect the partitioning of nopinone?
A5: The partitioning of nopinone between the gas and particle phases is temperature-dependent. Studies have shown that the partitioning coefficient of nopinone increases with decreasing temperature [, ].
Q6: What happens to nopinone in the aqueous phase (e.g., clouds)?
A6: Nopinone can be taken up by cloud water. Its Henry's Law constant, which quantifies its solubility in water, has been determined experimentally []. The relatively high value of this constant suggests that aqueous-phase reactions could be a significant sink for atmospheric nopinone.
Q7: What is the kinetic isotope effect (KIE) associated with nopinone formation?
A7: The kinetic isotope effect (KIE) during β-pinene ozonolysis, leading to nopinone formation, has been investigated [, ]. The KIE was found to be temperature-dependent, increasing with decreasing temperature. This finding has implications for understanding the atmospheric fate and transport of β-pinene and its oxidation products.
Q8: How do computational models contribute to understanding nopinone’s atmospheric chemistry?
A8: Computational studies using Density Functional Theory (DFT) and other methods have been employed to investigate the reaction mechanisms and kinetics of nopinone formation and its subsequent reactions in the atmosphere [, ]. These studies help to elucidate the atmospheric fate of nopinone and its contribution to secondary organic aerosol formation.
Q9: Can nopinone be synthesized in the laboratory?
A9: Yes, nopinone can be synthesized from β-pinene using various oxidation methods. Common oxidants include ozone, potassium permanganate (KMnO4), and sodium periodate (NaIO4) [, ].
Q10: Are there alternative synthetic routes to nopinone?
A10: While direct oxidation of β-pinene is the most common route, other methods have been explored. For instance, nopinone derivatives have been prepared from (4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinylcyclohex-1-ene, which can be derived from nopinone itself [].
Q11: What are some applications of nopinone and its derivatives?
A11: Nopinone is a valuable chiral building block in organic synthesis. It has been used to prepare:* Chiral ligands for asymmetric catalysis []* Natural products like di- and sesquiterpenes []* Pharmaceutically active compounds [, ]* Photosensitive chiral dopants for optical materials []* Fluorescent probes for detecting ions like Cu2+ and Ag+ [, , ]
Q12: How does the structure of nopinone contribute to its utility in organic synthesis?
A12: The bicyclic structure of nopinone provides a rigid framework that can be exploited for stereoselective synthesis. The presence of the ketone group allows for various chemical transformations, leading to a diverse range of derivatives.
Q13: Can you provide an example of how the structure of a nopinone derivative influences its activity?
A13: In a study on nopinone-based anticancer agents, researchers found that the presence of bromine (Br) or chlorine (Cl) substituents on the aromatic ring of 2-amino-3-cyanopyridine derivatives significantly enhanced their anticancer activity against various cancer cell lines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)

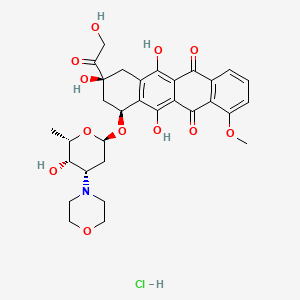

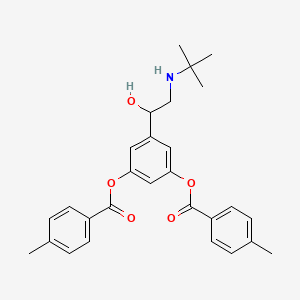

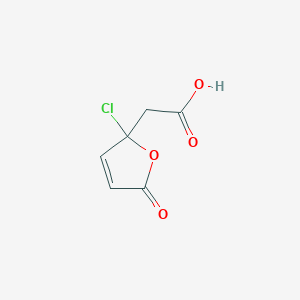
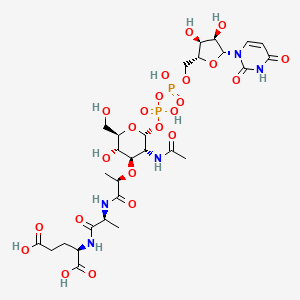
![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)



